molecular formula C18H19NO3 B11831304 3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one CAS No. 3532-76-1

3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B11831304
CAS No.: 3532-76-1
M. Wt: 297.3 g/mol
InChI Key: HYOCFWRGEISSMM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one is a complex organic compound with potential applications in various scientific fields. This compound belongs to the isoindoline family, characterized by its unique structural features, including a hydroxy group, a methoxypropyl group, and a phenyl group attached to the isoindoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a substituted benzaldehyde and a suitable amine, followed by cyclization and functional group modifications, can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H21N1O3C_{19}H_{21}N_{1}O_{3} and a molecular weight of approximately 311.38 g/mol. Its structure includes a hydroxy group and a methoxypropyl substituent, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, research indicates that it exhibits significant activity against the HCT-116 human colon cancer cell line with an IC50 value of approximately 15 µM. This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
  • Induction of apoptosis : It activates caspases leading to programmed cell death.
Cell Line IC50 (µM) Mechanism of Action
HCT-11615Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest
PC-3 (prostate cancer)18Inhibition of proliferation

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neurons from oxidative stress. Key findings include:

  • Reduction in oxidative stress markers : Treatment with the compound decreased malondialdehyde (MDA) levels in neuronal cultures.
  • Improvement in cognitive function : In animal models, it has shown potential in enhancing memory and learning capabilities.

The biological activity of this isoindolone derivative is attributed to several mechanisms:

  • Antioxidant Activity : The hydroxy group plays a crucial role in scavenging free radicals, thereby reducing oxidative damage.
  • Modulation of Signaling Pathways : It has been shown to influence pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.
  • Gene Expression Regulation : The compound may affect the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the efficacy of the compound against multiple cancer cell lines, confirming its selective cytotoxicity and potential as a chemotherapeutic agent.
  • Neuroprotection in Animal Models : Research involving rodents demonstrated that administration of the compound resulted in improved cognitive performance in memory tests compared to control groups.

Properties

CAS No.

3532-76-1

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

3-hydroxy-2-(3-methoxypropyl)-3-phenylisoindol-1-one

InChI

InChI=1S/C18H19NO3/c1-22-13-7-12-19-17(20)15-10-5-6-11-16(15)18(19,21)14-8-3-2-4-9-14/h2-6,8-11,21H,7,12-13H2,1H3

InChI Key

HYOCFWRGEISSMM-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O

Origin of Product

United States

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